molecular formula C18H16N2O2S B8297185 4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide

4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide

Cat. No. B8297185
M. Wt: 324.4 g/mol
InChI Key: CELWUDWXDSPABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-methyl-N-(5-phenylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H16N2O2S/c1-14-7-10-17(11-8-14)23(21,22)20-18-12-9-16(13-19-18)15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20)

InChI Key

CELWUDWXDSPABN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-phenylpyridin-2-amine (340 mg, 2 mmol) in dry pyridine (10 mL) was added 4-methylbenzenesulfonyl chloride (427 mg, 2.24 mmol). The solution was stirred at room temperature under Argon. The pyridine was then removed in vacuo and flashed off with toluene. The residue was partitioned between EtOAc and 1M NaOH. The organic phase was washed with 1M NaOH until no turbidity was observed on rectification of a small sample. The alkaline phase was made acidic (˜pH 3) with 1M HCl and extracted with EtOAc. After drying over Na2SO4, solvent was removed in vacuo. The crude product weighed 0.24 g. The crude product was taken up in 10 mL of hot EtOAc, diluted with 10 mL of hexane and seeded to give 209 mg of white needles with mp 187-189° C.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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